N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrothiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a sulfamoyl group, a phenyl ring, and a nitrothiophene group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the phenyl and pyrimidine rings) could contribute to the compound’s stability. The nitro group is a strong electron-withdrawing group, which could affect the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitro group might be reduced to an amino group, or the sulfamoyl group might be hydrolyzed. The compound could also participate in reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfamoyl group could make the compound more polar and increase its solubility in water .Scientific Research Applications
Interaction with Biological Macromolecules
One area of study focuses on the interaction between derivatives of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrothiophene-2-carboxamide and biological macromolecules such as bovine serum albumin (BSA). Research conducted by Meng et al. (2012) synthesized derivatives to investigate their fluorescence binding with BSA, providing insights into the binding mechanisms and potential biological implications of these interactions (Meng, F.-Y., Zhu, J.-M., Zhao, A., Yu, S.-R., & Lin, C.-w., 2012).
Antimicrobial Activities
Another significant application involves the exploration of antimicrobial properties. Abdel-rahman et al. (2002) synthesized pyridothienopyrimidines and pyridothienotriazines, examining their in vitro antimicrobial activities. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria (Abdel-rahman, A., Bakhite, E. A., & Al-Taifi, E. A., 2002).
Development of Catalysts
Research by Bumagin et al. (2019) utilized N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for developing bimetallic composite catalysts. These catalysts showed high activity in Suzuki reactions in aqueous media, highlighting their potential for facilitating environmentally friendly chemical syntheses (Bumagin, N. A., Petkevich, S. K., Kletskov, A., Alekseyev, R., & Potkin, V., 2019).
Synthesis of Novel Compounds with Biological Activities
Thomas et al. (2016) focused on synthesizing Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. This work underscores the versatility of this compound derivatives in the development of compounds with central nervous system activity (Thomas, A. B., Nanda, R., Kothapalli, L., & Hamane, S. C., 2016).
Synthesis and Evaluation as PARP Inhibitors
Shinkwin et al. (1999) explored the synthesis of thiophenecarboxamides and their evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair mechanisms. This research is pivotal for developing therapeutic agents targeting cancer treatment (Shinkwin, A., Whish, W., & Threadgill, M., 1999).
Mechanism of Action
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S2/c1-10-9-11(2)19-17(18-10)21-29(26,27)13-5-3-12(4-6-13)20-16(23)14-7-8-15(28-14)22(24)25/h3-9H,1-2H3,(H,20,23)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROGZGSQOFUFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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